molecular formula C8H11BrFNSn B13774676 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine CAS No. 697300-74-6

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

Cat. No.: B13774676
CAS No.: 697300-74-6
M. Wt: 338.79 g/mol
InChI Key: IGSXRFCOKVNNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine: is a chemical compound with the molecular formula C8H11BrFNSn and a molecular weight of 338.79 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and trimethylstannyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and trimethylstannyl groups . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride can be used for the substitution of the nitro group by fluorine.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed:

    Biaryl Compounds: Palladium-catalyzed coupling reactions can lead to the formation of biaryl compounds, which are important intermediates in organic synthesis.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, fluorine, and trimethylstannyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine

Comparison: 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trimethylstannyl group can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

697300-74-6

Molecular Formula

C8H11BrFNSn

Molecular Weight

338.79 g/mol

IUPAC Name

(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane

InChI

InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3;

InChI Key

IGSXRFCOKVNNTB-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.